REACTION_SMILES
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[CH3:16][S:17]([Cl:18])(=[O:19])=[O:20].[CH3:9][CH2:10][N:11]([CH2:12][CH3:13])[CH2:14][CH3:15].[Cl:22][CH2:23][Cl:24].[OH2:21].[OH:1][CH:2]1[CH2:3][N:4]([CH3:8])[CH2:5][CH2:6][CH2:7]1>>[O:1]([CH:2]1[CH2:3][N:4]([CH3:8])[CH2:5][CH2:6][CH2:7]1)[S:17]([CH3:16])(=[O:19])=[O:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC(O)C1
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Name
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Type
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product
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Smiles
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CN1CCCC(OS(C)(=O)=O)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |